C17H21Cl3N2O2
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Overview
Description
. This compound is a complex organic molecule that contains multiple functional groups, including tert-butyl groups, a trichloromethyl group, and an oxadiazole ring. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-di-tert-butyl-4-[3-(trichloromethyl)-2,5-dihydro-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,5-dien-1-one involves multiple steps. One common method includes the reaction of 2,6-di-tert-butylphenol with trichloroacetonitrile in the presence of a base, followed by cyclization to form the oxadiazole ring . The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-di-tert-butyl-4-[3-(trichloromethyl)-2,5-dihydro-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,5-dien-1-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler derivatives.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2,6-di-tert-butyl-4-[3-(trichloromethyl)-2,5-dihydro-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,5-dien-1-one: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-di-tert-butyl-4-[3-(trichloromethyl)-2,5-dihydro-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. The oxadiazole ring and trichloromethyl group play crucial roles in its activity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. Detailed studies are required to fully elucidate the molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives and trichloromethyl-substituted molecules. Examples are:
- 2,5-dihydro-1,2,4-oxadiazole derivatives
- Trichloromethyl-substituted phenols
Uniqueness
The uniqueness of 2,6-di-tert-butyl-4-[3-(trichloromethyl)-2,5-dihydro-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,5-dien-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its stability and reactivity make it valuable for various applications in research and industry.
Properties
Molecular Formula |
C17H21Cl3N2O2 |
---|---|
Molecular Weight |
391.7 g/mol |
IUPAC Name |
N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-2-morpholin-4-ylethanamine;hydrochloride |
InChI |
InChI=1S/C17H20Cl2N2O2.ClH/c18-13-1-3-16(19)15(11-13)17-4-2-14(23-17)12-20-5-6-21-7-9-22-10-8-21;/h1-4,11,20H,5-10,12H2;1H |
InChI Key |
BQBVZRRSGIZEJA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNCC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl.Cl |
Origin of Product |
United States |
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